8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine
Overview
Description
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol It is characterized by the presence of a bromine atom and an amine group attached to a dihydrobenzo[1,4]dioxin ring system
Mechanism of Action
Target of Action
The primary targets of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine (also known as 5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine) are currently unknown . This compound has gained significant attention in the scientific research community due to its unique properties and potential applications.
Mode of Action
It is a cyclic amine derivative of benzodioxole and has a bromine atom attached to it
Biochemical Pathways
. Given its structure and chemical properties, it is plausible that it may interact with various biochemical pathways, but specific details are currently lacking.
Pharmacokinetics
Its solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) suggests it may have good bioavailability. .
Result of Action
It has been suggested that it may have diverse bioactivities, including anti-inflammatory and anti-diabetic effects , but these claims require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine typically involves the bromination of 2,3-dihydrobenzo[1,4]dioxin followed by the introduction of an amine group. One common method involves the following steps:
Bromination: 2,3-dihydrobenzo[1,4]dioxin is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Coupling Reactions: The amine group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]dioxine
- 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- 1,4-Benzodioxin-5-amine, 8-bromo-2,3-dihydro-
Uniqueness
8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and an amine group on the dihydrobenzo[1,4]dioxin ring system allows for versatile chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1,4-benzodioxin-8-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-2H,3-4,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTBCRXXEIGNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2O1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63574-45-8 | |
Record name | 8-bromo-2,3-dihydro-1,4-benzodioxin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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